molecular formula C11H15ClN2O3S B7683844 N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide

N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide

Cat. No.: B7683844
M. Wt: 290.77 g/mol
InChI Key: YIVLZLRMHBJYRP-UHFFFAOYSA-N
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Description

N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl group, a methyl group, and a chlorobenzenesulfonamido group attached to an acetamide backbone

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-3-13-11(15)8-14(2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVLZLRMHBJYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide typically involves the reaction of N-methyl-4-chlorobenzenesulfonamide with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can react with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Major Products

    Nucleophilic substitution: Substituted sulfonamides

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

Scientific Research Applications

N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of tumor growth in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-chlorobenzenesulfonamide
  • N-ethyl-4-chlorobenzenesulfonamide
  • N-methyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide

Uniqueness

N-ethyl-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the chlorobenzenesulfonamido moiety, allows for a diverse range of chemical reactions and potential applications. This compound’s ability to inhibit carbonic anhydrase and its potential antimicrobial and anticancer activities further distinguish it from similar compounds.

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